molecular formula C16H14O4 B074405 meso-2,3-Diphenylsuccinic acid CAS No. 1225-13-4

meso-2,3-Diphenylsuccinic acid

Cat. No.: B074405
CAS No.: 1225-13-4
M. Wt: 270.28 g/mol
InChI Key: PVXCQHHWNDJIJP-OKILXGFUSA-N
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Description

meso-2,3-Diphenylsuccinic acid: is an organic compound with the molecular formula C16H14O4. It is a meso compound, meaning it has multiple stereocenters but is optically inactive due to an internal plane of symmetry. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: meso-2,3-Diphenylsuccinic acid can be synthesized through the catalytic hydrogenation of trans-stilbene oxide in the presence of a palladium catalyst. The reaction typically occurs in an organic solvent such as ethanol under mild conditions. Another method involves the oxidation of meso-2,3-diphenylmaleic acid using potassium permanganate in an aqueous medium.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation method due to its efficiency and high yield. The process is scaled up by using large reactors and continuous flow systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form meso-2,3-diphenylfumaric acid.

    Reduction: It can be reduced to meso-2,3-diphenylbutanedioic acid using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents under controlled temperature conditions.

Major Products Formed:

    Oxidation: meso-2,3-Diphenylfumaric acid.

    Reduction: meso-2,3-Diphenylbutanedioic acid.

    Substitution: Derivatives with different functional groups replacing the carboxyl groups.

Scientific Research Applications

meso-2,3-Diphenylsuccinic acid is utilized in several scientific research fields:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to enzyme-substrate interactions due to its unique stereochemistry.

    Medicine: Research on this compound includes its potential use in drug development for its ability to interact with biological molecules.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of meso-2,3-Diphenylsuccinic acid involves its interaction with molecular targets through its carboxyl groups. These interactions can lead to the formation of stable complexes with metals and other organic molecules. The pathways involved include hydrogen bonding, van der Waals forces, and covalent bonding, depending on the reaction conditions and the nature of the interacting species.

Comparison with Similar Compounds

    meso-2,3-Dimercaptosuccinic acid: Known for its use in chelation therapy.

    meso-2,3-Dibromosuccinic acid: Used in organic synthesis as a brominating agent.

    meso-2,3-Dichlorosuccinic acid: Utilized in the synthesis of chlorinated organic compounds.

Uniqueness: meso-2,3-Diphenylsuccinic acid is unique due to its phenyl groups, which provide additional stability and reactivity compared to other meso compounds. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific stereochemical properties.

Properties

IUPAC Name

(2S,3R)-2,3-diphenylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)13(11-7-3-1-4-8-11)14(16(19)20)12-9-5-2-6-10-12/h1-10,13-14H,(H,17,18)(H,19,20)/t13-,14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXCQHHWNDJIJP-OKILXGFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]([C@H](C2=CC=CC=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601275979
Record name rel-(2R,3S)-2,3-Diphenylbutanedioic acid
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225-13-4, 7584-72-7
Record name rel-(2R,3S)-2,3-Diphenylbutanedioic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name meso-2,3-Diphenylsuccinic acid
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Record name rel-(2R,3S)-2,3-Diphenylbutanedioic acid
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Record name (R*,S*)-2,3-diphenylsuccinic acid
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Record name MESO-2,3-DIPHENYLSUCCINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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